Sub-Picomolar Target Engagement Potency: Enpp-1-IN-15 Versus Reference Inhibitors
Enpp-1-IN-15 exhibits a Ki value of 0.00586 nM (5.86 pM) for ENPP1 inhibition in biochemical assays . In cross-study comparison, this represents a >18,700-fold improvement in target engagement potency compared to the cell-impermeable reference inhibitor STF-1084 (Ki,app = 110 nM, measured via ³²P-cGAMP TLC assay) , a >7,000-fold improvement over Enpp-1-IN-12/ENPP1 Inhibitor 43 (Ki = 41 nM) [1], and a >2,700-fold improvement over STF-1623 (Ki,app = 16 nM) [2].
vs STF-1084 (Ki,app = 110 nM): >18,700-fold lower Ki
vs ENPP1 Inhibitor 43 (Ki = 41 nM): >7,000-fold lower
vs STF-1623 (Ki,app = 16 nM): >2,700-fold lower
| Evidence Dimension | ENPP1 inhibitory potency (Ki / Ki,app) |
|---|---|
| Target Compound Data | Ki = 0.00586 nM (5.86 pM) |
| Comparator Or Baseline | STF-1084: Ki,app = 110 nM; Enpp-1-IN-12: Ki = 41 nM; STF-1623: Ki,app = 16 nM |
| Quantified Difference | >18,700-fold, >7,000-fold, and >2,700-fold lower Ki, respectively |
| Conditions | TargetMol biochemical assay (details not fully disclosed); comparator data from ³²P-cGAMP TLC assays with purified mouse ENPP1 |
Why This Matters
This sub-picomolar potency enables complete ENPP1 inhibition at compound concentrations 1,000-10,000 times lower than required for reference inhibitors, substantially reducing the risk of off-target pharmacology in cellular and in vivo experiments.
- [1] Cenmed. Enpp-1-IN-12 (C007B-353134) Product Datasheet. CAS: 2631703-41-6. Available at: https://cenmed.com/enpp-1-in-12-c09-1130-734/ View Source
- [2] Carozza, J. A., et al. Extended Data Fig. 10: A systemic ENPP1 inhibitor delays Panc02 tumor growth. Nature Cancer, 2020. DOI: 10.1038/s43018-020-0028-4 View Source
